Epicatechin

説明

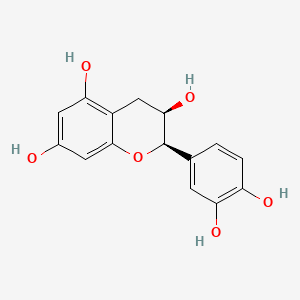

Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045133 | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17334-50-8, 490-46-0 | |

| Record name | (±)-Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biological Activities of Epicatechin Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicatechin, a flavan-3-ol found in various foods like cocoa, tea, and fruits, has garnered significant attention for its potential health benefits. As a chiral molecule, this compound exists as different stereoisomers, primarily (+)-epicatechin and (-)-epicatechin, along with their diastereomers, (+)-catechin and (-)-catechin. The spatial arrangement of the hydroxyl groups in these stereoisomers dictates their interaction with biological targets, leading to distinct pharmacological activities. This technical guide provides an in-depth analysis of the biological activities of this compound stereoisomers, focusing on their antioxidant, anti-inflammatory, enzyme-inhibitory, neuroprotective, and cardioprotective effects. Quantitative data are summarized in comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

Comparative Biological Activities of this compound Stereoisomers

The biological efficacy of this compound stereoisomers is intrinsically linked to their three-dimensional structure. The cis configuration of the B-ring at the C2 and C3 positions in epicatechins, versus the trans configuration in catechins, influences their bioavailability and interaction with enzymes and cellular receptors.[1]

Antioxidant Activity

The antioxidant properties of this compound stereoisomers are attributed to their ability to scavenge free radicals and chelate metal ions.[2] However, the potency of each isomer varies depending on the specific antioxidant assay employed.

Table 1: Comparative Antioxidant Capacity of this compound Stereoisomers

| Stereoisomer | DPPH Radical Scavenging (IC50, µM) | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol) | Reference |

| (-)-Epicatechin | 4.9 ± 0.2 | 7-fold higher than EGCG | [3][4] |

| (+)-Epicatechin | Data not available | Data not available | |

| (-)-Catechin | 1.4 (for COX-1 inhibition, related to antioxidant effect) | Data not available | [5] |

| (+)-Catechin | Data not available | Data not available | |

| Epigallocatechin Gallate (EGCG) (for comparison) | Significantly stronger than this compound | Lower than this compound | [4] |

Note: Comprehensive, directly comparative data for all four stereoisomers across multiple antioxidant assays is limited in the readily available literature. The provided data highlights the differential activity observed in specific studies.

Enzyme Inhibition

This compound stereoisomers exhibit inhibitory effects on various enzymes implicated in disease pathogenesis, including xanthine oxidase and cyclooxygenases.

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout.[6]

Table 2: Comparative Inhibition of Xanthine Oxidase by Catechin and this compound Derivatives

| Compound | Inhibition Constant (Ki, µM) | Type of Inhibition | Reference |

| Catechin (unspecified isomer) | 303.95 | Uncompetitive | [6][7] |

| This compound (unspecified isomer) | 20.48 | Mixed | [6][7] |

| Epigallocatechin (EGC) | 10.66 | Mixed | [6][7] |

| This compound Gallate (ECg) | 2.86 | Mixed | [6][7] |

| Epigallocatechin Gallate (EGCG) | 0.76 | Competitive | [6][7] |

| Allopurinol (positive control) | 0.30 | Mixed | [6][7] |

Cyclooxygenases are involved in the inflammatory cascade. The stereochemistry of flavanols influences their COX inhibitory activity.

Table 3: Comparative Inhibition of Cyclooxygenase-1 (COX-1) by Catechin and this compound Stereoisomers

| Stereoisomer | COX-1 Inhibition (IC50, µM) | Reference |

| (-)-Catechin | 1.4 | [5] |

| (+)-Catechin | 1.4 | [8] |

| (-)-Epicatechin | 3.2 | [9] |

| (+)-Epicatechin | Data not available |

Neuroprotective Effects

Both (-)-epicatechin and its enantiomer (+)-epicatechin have demonstrated the ability to upregulate markers of neurogenesis and improve short-term memory in mice, with (+)-epicatechin showing greater efficacy in some markers. These effects are linked to the stimulation of capillary formation and nitric oxide (NO) production.

Table 4: Comparative Neuroprotective Effects of (-)-Epicatechin and (+)-Epicatechin in Mice

| Parameter | (-)-Epicatechin (1 mg/kg) | (+)-Epicatechin (0.1 mg/kg) | Reference |

| Increase in NeuN immunoreactive cells | 74% | 120% | |

| Increase in DCX immunoreactive cells | 70% | 124% | |

| Increase in Nerve Growth Factor (NGF) | 34.4% | 63.6% | |

| Increase in Capillary Density | ~80% | ~160% | |

| Increase in eNOS phosphorylation | 21.4% | 41.2% | |

| Improvement in Short-term Spatial Working Memory | 15% | 13% |

Cardioprotective Effects

(-)-Epicatechin, in particular, has been studied for its cardioprotective effects, which are mediated through various mechanisms including the activation of opioid receptors and nitric oxide signaling. It has been shown to induce vasorelaxation and improve cardiac electrophysiology. While direct comparative studies on the cardioprotective effects of all four stereoisomers are scarce, the superior bioavailability of (-)-epicatechin compared to (+)-catechin may contribute to its more pronounced cardiovascular benefits.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound stereoisomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

-

Prepare various concentrations of the this compound stereoisomers and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.

-

Xanthine Oxidase Inhibition Assay

Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by the increase in absorbance at 295 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a potassium phosphate buffer (e.g., 70 mM, pH 7.5).

-

Prepare a solution of xanthine oxidase (e.g., 0.1 units/mL) in the buffer.

-

Prepare a solution of xanthine (e.g., 150 µM) in the buffer.

-

Prepare serial dilutions of the this compound stereoisomers and a positive control (e.g., allopurinol) in the buffer.

-

-

Assay Procedure:

-

In a UV-transparent 96-well microplate, add the buffer, enzyme solution, and the test compound or vehicle control.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

-

Initiate the reaction by adding the xanthine substrate solution.

-

Immediately measure the absorbance at 295 nm kinetically for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the rate of uric acid formation from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 or Ki value from the dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals within cells.

Methodology:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and culture until confluent.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells to remove excess DCFH-DA.

-

Treat the cells with the this compound stereoisomers or a standard antioxidant (e.g., quercetin) for a specific duration.

-

Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence intensity kinetically using a microplate reader (excitation ~485 nm, emission ~538 nm).

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) from the fluorescence readings.

-

The CAA value is calculated as the percentage reduction in fluorescence compared to the control.

-

Western Blot Analysis for MAPK Signaling

Principle: This technique is used to detect specific proteins in a sample. For MAPK signaling, it can be used to measure the phosphorylation (activation) status of key kinases like ERK, JNK, and p38.

Methodology:

-

Sample Preparation:

-

Treat cells with this compound stereoisomers for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK protein or a housekeeping protein (e.g., β-actin or GAPDH).

-

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

Methodology:

-

Cell Treatment:

-

Culture cells in a suitable format (e.g., 96-well plate, chamber slides).

-

Treat the cells with the this compound stereoisomers. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

-

JC-1 Staining:

-

Add the JC-1 staining solution to the cells and incubate at 37°C.

-

-

Analysis:

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.

-

For red fluorescence (aggregates), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

-

For green fluorescence (monomers), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

-

Signaling Pathways and Experimental Workflows

The biological activities of this compound stereoisomers are often mediated through the modulation of specific intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Epicatechins have been shown to modulate this pathway, contributing to their anti-inflammatory and neuroprotective effects.

Caption: MAPK signaling pathway modulated by this compound stereoisomers.

Experimental Workflow for Assessing Mitochondrial Function

Assessing the impact of this compound stereoisomers on mitochondrial health is crucial for understanding their cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. Inhibition of xanthine oxidase by catechins from tea (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. abmole.com [abmole.com]

- 7. abmole.com [abmole.com]

- 8. This compound's cardiovascular protective effects are mediated via opioid receptors and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Epicatechin: A Technical Guide to its Modulation of Cellular Redox Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicatechin, a naturally occurring flavanol abundant in sources such as cocoa and green tea, has garnered significant scientific attention for its potent antioxidant and cell-regulatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates cellular redox signaling pathways. It details the intricate interplay between this compound and key cellular components, including the Nrf2 antioxidant response element pathway, NADPH oxidases, and mitochondrial function. This document serves as a comprehensive resource, offering detailed experimental protocols for key assays, quantitative data from pertinent studies, and visual representations of signaling cascades and experimental workflows to facilitate further research and drug development.

Introduction

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. Disruptions in this equilibrium, leading to oxidative stress, are implicated in the pathophysiology of a multitude of chronic and degenerative diseases. This compound has emerged as a promising therapeutic agent due to its ability to influence these redox-sensitive signaling pathways, thereby mitigating oxidative damage and promoting cellular health. This guide elucidates the core mechanisms of this compound's action and provides the technical framework for its investigation.

Mechanisms of Action: Modulation of Redox-Sensitive Pathways

This compound exerts its effects through a multi-pronged approach, influencing several key nodes within the cellular redox signaling network.

Activation of the Nrf2-ARE Pathway

A primary mechanism of this compound's cytoprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1] Upon stimulation by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, upregulating their expression.[1] This includes key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][6]

The activation of Nrf2 by this compound has been shown to be mediated, at least in part, by the phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2]

Caption: this compound activates Nrf2 signaling via PI3K/AKT and ERK pathways.

Inhibition of NADPH Oxidase

NADPH oxidases (NOX) are a family of enzymes that are a major source of cellular ROS production.[7] this compound and its metabolites have been shown to downregulate the expression and activity of NADPH oxidase, thereby reducing superoxide anion production.[7][8] This inhibition of NOX contributes to a decrease in overall oxidative stress and prevents the detrimental effects of excessive ROS.

Modulation of Mitochondrial Function

Mitochondria are central to cellular energy metabolism and are also a primary site of ROS generation. This compound has been demonstrated to positively impact mitochondrial function by increasing mitochondrial biogenesis, enhancing the expression of mitochondrial respiratory chain complexes, and improving overall bioenergetics.[9][10] By optimizing mitochondrial function, this compound can lead to a more efficient electron transport chain and a reduction in ROS leakage.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key cellular redox parameters as reported in various studies.

Table 1: Effect of this compound on Antioxidant Enzyme Activity

| Cell/Animal Model | This compound Concentration/Dose | Treatment Duration | Enzyme | % Change in Activity | Reference |

| Rats | 23 mg/kg (i.p.) | 10 days | SOD | Significant Increase | [11] |

| Rats | 23 mg/kg (i.p.) | 10 days | GPx | ~35% Decrease | [11] |

| CCl4-induced rats | Not specified | Not specified | GPx | Significant Increase | [12] |

| CCl4-induced rats | Not specified | Not specified | CAT | Significant Increase | [12] |

| HepG2 cells | 6 µg/mL | Not specified | SOD | Significant Increase | [13] |

| HepG2 cells | 6 µg/mL | Not specified | CAT | Significant Increase | [13] |

| HepG2 cells | 6 µg/mL | Not specified | GPx | Significant Increase | [13] |

Table 2: Effect of this compound on Nrf2 Pathway Activation

| Cell/Animal Model | This compound Concentration/Dose | Treatment Duration | Parameter Measured | Fold Change | Reference |

| ICH Mice | Not specified | 6 hours post-ICH | Nuclear Nrf2 Accumulation | ~1.8-fold increase | [3] |

| ICH Mice | Not specified | 24 hours post-ICH | SOD1 mRNA expression | ~33% increase | [3] |

| ICH Mice | Not specified | 72 hours post-ICH | SOD1 mRNA expression | ~70% increase | [3] |

| HepG2 cells | 10 µM | 240 minutes | Nuclear Phosphorylated Nrf2 | Significant Increase | [14] |

Table 3: Effect of this compound on NADPH Oxidase

| Animal Model | This compound Dose | Treatment Duration | Effect | Reference |

| L-NAME-treated rats | 10 mg/kg/day | 4 weeks | Decreased vascular NADPH oxidase activity | [15] |

| Chronic nitric oxide-deficient rats | Not specified | Not specified | Prevented increase in NADPH oxidase activity | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on cellular redox signaling.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS.

Caption: A streamlined workflow for measuring intracellular ROS using DCFH-DA.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-4 x 10^4 cells/well and allow them to adhere overnight.[17]

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.

-

Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10 µM.[18]

-

Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add 100 µL of the 10 µM DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[17]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[18]

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells.

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol details the detection of Nrf2 translocation from the cytoplasm to the nucleus using Western blotting.

Materials:

-

Nuclear and cytoplasmic extraction buffers

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH or β-tubulin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Fractionation: Following treatment with this compound, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols. Add protease and phosphatase inhibitors to all buffers.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B1) and cytoplasmic Nrf2 levels to a cytoplasmic loading control (e.g., GAPDH or β-tubulin).[4][14]

Antioxidant Enzyme Activity Assays

These spectrophotometric assays are used to determine the activity of key antioxidant enzymes.

Caption: A generalized workflow for spectrophotometric enzyme activity assays.

4.3.1. Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine oxidase.

-

Principle: SOD scavenges superoxide radicals, thereby inhibiting the reduction of WST-1 to a colored formazan product. The degree of inhibition is proportional to the SOD activity.

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the sample, a working solution containing WST-1 and a buffer, and an enzyme solution containing xanthine oxidase.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine SOD activity by comparing to a standard curve.[2]

-

4.3.2. Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Principle: The assay measures the amount of H₂O₂ remaining after the action of catalase. In the presence of horseradish peroxidase (HRP), a substituted phenol combines with 4-aminoantipyrine to form a colored product, which is inversely proportional to the catalase activity.[1]

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the sample and H₂O₂ substrate.

-

Incubate to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the colorimetric reagent.

-

Measure the absorbance at 520 nm.

-

Calculate catalase activity based on the amount of H₂O₂ decomposed.[1]

-

4.3.3. Glutathione Peroxidase (GPx) Activity Assay

This is a coupled assay that indirectly measures GPx activity.

-

Principle: GPx reduces an organic hydroperoxide, oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.[9]

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the sample, a reaction mixture containing GSH, GR, and NADPH.

-

Initiate the reaction by adding the hydroperoxide substrate (e.g., cumene hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation to determine GPx activity.[9]

-

Conclusion

This compound is a multifaceted bioactive compound with significant potential for modulating cellular redox signaling. Its ability to activate the Nrf2 pathway, inhibit NADPH oxidase, and enhance mitochondrial function underscores its therapeutic promise in combating conditions associated with oxidative stress. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further explore and harness the beneficial effects of this compound. Continued investigation into the precise molecular interactions and downstream effects of this flavanol will undoubtedly pave the way for novel therapeutic strategies targeting oxidative stress-related diseases.

References

- 1. Catalase activity assay [bio-protocol.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. sciencellonline.com [sciencellonline.com]

- 7. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. nwlifescience.com [nwlifescience.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Effects of catechin and this compound on superoxide dismutase and glutathione peroxidase activity, in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatoprotective Effects of (−) this compound in CCl4-Induced Toxicity Model Are Mediated via Modulation of Oxidative Stress Markers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Effects of this compound on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chronic (-)-epicatechin improves vascular oxidative and inflammatory status but not hypertension in chronic nitric oxide-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. arigobio.com [arigobio.com]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicatechin, a flavan-3-ol found ubiquitously in the plant kingdom, has garnered significant attention from the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary dietary sources and natural occurrence of this compound. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this bioactive compound. The guide summarizes quantitative data on this compound content in various foods, outlines detailed experimental protocols for its quantification, and illustrates key signaling pathways modulated by this compound.

Introduction

This compound is a natural polyphenolic compound belonging to the flavonoid family.[1] It is widely distributed in plants and is a significant component of the human diet.[2][3] Extensive research has linked the consumption of this compound-rich foods to a variety of health benefits, including cardiovascular protection, anti-inflammatory effects, and neuroprotective activities.[4][5] Understanding the primary dietary sources and natural distribution of this compound is crucial for researchers investigating its mechanisms of action and for professionals in the drug development sector exploring its therapeutic potential.

Primary Dietary Sources and Natural Occurrence

This compound is present in a wide array of plant-based foods. The most significant dietary sources include cocoa and dark chocolate, green tea, and various fruits such as apples, berries, and grapes.[1][6][7] Its concentration in these sources can vary considerably depending on factors like the specific cultivar, growing conditions, processing methods, and storage.

Quantitative Data on this compound Content

The following tables provide a summary of the this compound content in various dietary sources, compiled from multiple scientific studies.

Table 1: this compound Content in Cocoa and Chocolate Products

| Food Source | This compound Content (mg/100g) | Analytical Method |

| Cocoa Powder | 10.0 - 50.0 | HPLC-UV[8] |

| Dark Chocolate (>70% cocoa) | 7.0 - 15.0 | HPLC-UV[9] |

| Milk Chocolate | 1.0 - 5.0 | HPLC-UV[10] |

Table 2: this compound Content in Teas

| Food Source | This compound Content (mg/100g dry weight) | Analytical Method |

| Green Tea (dried leaves) | 1000 - 3000 | HPLC-UV[11] |

| Black Tea (dried leaves) | 200 - 800 | HPLC-UV |

Table 3: this compound Content in Fruits

| Food Source | This compound Content (mg/100g fresh weight) | Analytical Method |

| Apples (with skin) | 1.5 - 12.0 | HPLC-fluorescence[10] |

| Blackberries | 2.1 - 4.7 | HPLC-fluorescence[12] |

| Cherries | 1.5 - 5.0 | HPLC-fluorescence[12] |

| Black Grapes | 0.5 - 4.0 | HPLC-fluorescence[12] |

| Raspberries | 1.0 - 3.0 | HPLC-fluorescence[12] |

Table 4: this compound Content in Other Foods

| Food Source | This compound Content (mg/100g) | Analytical Method |

| Broad Beans | 2.0 - 6.0 | HPLC-fluorescence[12] |

| Hazelnuts | 0.1 - 0.5 | HPLC-fluorescence |

| Pistachios | 0.1 - 0.3 | HPLC-fluorescence |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in various matrices is essential for research and development. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Quantification of this compound in Cocoa Products via HPLC

This protocol is adapted from a validated method for the determination of catechins in chocolates.[8]

3.1.1. Sample Preparation and Extraction

-

Sample Homogenization: A representative sample of cocoa powder or chocolate is finely ground to a homogenous powder.

-

Solvent Extraction: A known weight of the homogenized sample (e.g., 1 gram) is extracted with a solvent mixture, typically 70% methanol in water with 0.5% acetic acid.[13]

-

Ultrasonication: The sample and solvent mixture is subjected to ultrasonication for a specified period (e.g., 15-30 minutes) to enhance extraction efficiency.

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid particles, and the supernatant is filtered through a 0.45 µm syringe filter prior to HPLC analysis.

3.1.2. HPLC Instrumentation and Conditions

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detector set at 280 nm.[3]

-

Column Temperature: 30°C.[3]

-

Injection Volume: 10-20 µL.

Workflow for this compound Quantification

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are often implicated in cellular responses to oxidative stress, inflammation, and cell survival.

PI3K/AKT/Nrf2 Signaling Pathway

This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular antioxidant response.[4][6] This activation is often mediated through the upstream PI3K/AKT and ERK signaling cascades.

Anti-inflammatory Effects via NF-κB Pathway Modulation

This compound can also exert anti-inflammatory effects by modulating the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][14] It can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Conclusion

This compound is a readily available dietary flavonoid with significant potential for health promotion and disease prevention. This guide has provided a detailed overview of its primary dietary sources, quantitative occurrence, and analytical methodologies for its quantification. Furthermore, the elucidation of its interaction with key signaling pathways, such as Nrf2 and NF-κB, offers a molecular basis for its observed biological activities. This information serves as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this compound.

References

- 1. scilit.com [scilit.com]

- 2. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Catechin and this compound Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. Determination of Catechin and this compound Content in Chocolates by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Green Extraction of Bioactive Compounds from Apple Pomace from the Cider Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Molecular Targets of Epicatechin In Vitro: A Technical Guide

Abstract: (-)-Epicatechin (EC), a prominent flavan-3-ol found in foods such as cocoa, green tea, and various fruits, has garnered significant scientific interest for its potential health benefits. Understanding its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the established in vitro molecular targets of epicatechin. It details the compound's effects on key enzyme activities and its complex modulation of integral cell signaling pathways, including the PI3K/Akt, MAPK, NF-κB, and Keap1-Nrf2 pathways. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological interactions, serving as a comprehensive resource for researchers in pharmacology, cell biology, and drug development.

Direct Enzyme Inhibition by this compound

This compound and its derivatives have been demonstrated to directly interact with and inhibit the activity of several enzymes in vitro. This inhibition is a key mechanism underlying some of its physiological effects. Quantitative data for the inhibition of key enzymes are summarized below.

Table 1: In Vitro Enzyme Inhibition by this compound and Its Gallate Derivative

| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| This compound Gallate (ECG) | Xanthine Oxidase (XO) | 19.33 ± 0.45 | Mixed | [1][2] |

| This compound Gallate (ECG) | Tyrosinase | 11.3 ± 8.2 | Mixed | [3] |

| L-Epicatechin | Tyrosinase | 191.99 | Competitive | [4] |

| (-)-Epicatechin | Cyclooxygenase-1 (COX-1) | Not specified | Inhibitor |[5] |

Note: IC50 values can vary based on assay conditions and inhibitor sources[1].

Modulation of Cellular Signaling Pathways

This compound exerts significant influence over multiple intracellular signaling cascades that are central to cell survival, inflammation, and antioxidant defense. Its effects are often context-dependent, varying with cell type and stimulus.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival cascade that regulates cell growth, proliferation, and apoptosis. This compound has been shown to activate this pathway in various cell types.[6][7][8] In cardiomyocytes, for instance, this compound's protective effects against ischemia-induced injury are mediated through the activation of the PTEN/PI3K/Akt pathway.[7][8] This activation can occur independently of calcium and is believed to be initiated by this compound interacting with a cell membrane receptor.[9] The downstream signaling involves the phosphorylation and activation of Akt, which in turn can modulate the function of numerous substrates to promote cell survival.[8] In some cancer cells, however, this compound has been shown to suppress the PI3K/Akt/mTOR pathway to inhibit migration.[6]

The Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family—comprising primarily extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38—regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. This compound's influence on MAPKs is complex. In some contexts, it inhibits MAPK signaling. For example, it can inhibit TNFα-mediated phosphorylation of JNK, ERK1/2, and p38 in adipocytes.[10] In vitro kinase assays have confirmed that this compound can directly inhibit purified p38 MAPK.[11] Conversely, in other cell types like HepG2, this compound can activate ERK, which is associated with cell protection and survival.[6] This activation of ERK is linked to the downstream induction of transcription factors like NF-κB and Nrf2.[12][13]

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor in the inflammatory response. This compound has demonstrated a dual role in regulating this pathway. In many studies, this compound acts as an anti-inflammatory agent by inhibiting NF-κB activation.[5][14] It can prevent the nuclear localization of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[5][10] However, in liver-derived HepG2 cells, this compound has been shown to transiently induce the NF-κB pathway by increasing IκB kinase (IKK) activity, leading to the phosphorylation and degradation of the inhibitor IκBα.[6][12][15] This activation is linked to cell survival and proliferation responses.[13]

References

- 1. This compound Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory mechanism of this compound gallate on tyrosinase: inhibitory interaction, conformational change and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition [mdpi.com]

- 5. (-)-Epicatechin | COX-1 Inhibitor | NF-κB Modulator | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. (‑)‑this compound protects against myocardial ischemia‑induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (−)-Epicatechin protects against myocardial ischemia-induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CELL MEMBRANE MEDIATED (-)-EPICATECHIN EFFECTS ON UPSTREAM ENDOTHELIAL CELL SIGNALING: EVIDENCE FOR A SURFACE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. This compound induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The protective effect of this compound on experimental ulcerative colitis in mice is mediated by increasing antioxidation and by the inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

Epicatechin's Impact on Mitochondrial Biogenesis and Function: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key pathological feature in a wide range of metabolic, neurodegenerative, and cardiovascular diseases. Consequently, therapeutic strategies aimed at enhancing mitochondrial health are of significant interest. Epicatechin, a naturally occurring flavanol abundant in cocoa, has emerged as a promising agent for its ability to stimulate mitochondrial biogenesis and improve mitochondrial function. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a focus on key signaling pathways, quantitative experimental outcomes, and detailed methodological protocols for researchers.

Core Signaling Pathways Modulated by this compound

This compound orchestrates a multi-pronged molecular response to enhance mitochondrial health, primarily through the activation of key signaling cascades involved in mitochondrial biogenesis and stress response.

PGC-1α/SIRT1 Pathway

The peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. This compound has been shown to increase the expression and activity of PGC-1α.[1][2] One of the key mechanisms in this activation is through Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. This compound can increase intracellular NAD+ levels, which in turn activates SIRT1. Activated SIRT1 deacetylates and subsequently activates PGC-1α, leading to the transcription of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), culminating in the synthesis of new mitochondria.[3]

Nrf2-Mediated Antioxidant Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been demonstrated to promote the nuclear translocation of Nrf2.[4][5] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to move into the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This bolstering of the cellular antioxidant defense system helps to mitigate mitochondrial oxidative stress.[4]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, stimulates pathways that generate ATP, including mitochondrial biogenesis. Studies have shown that this compound can lead to the phosphorylation and activation of AMPK.[6][7] Activated AMPK can then phosphorylate and activate PGC-1α, thereby linking cellular energy status to the regulation of mitochondrial biogenesis. This pathway highlights this compound's role in mimicking some of the beneficial metabolic effects of exercise.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key markers of mitochondrial biogenesis and function from various in vitro and in vivo studies.

Table 1: Effects of this compound on Mitochondrial Biogenesis Markers

| Marker | Model System | This compound Concentration/Dose | Duration | Fold Change vs. Control | Reference |

| PGC-1α Protein | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant Increase | [8] |

| PGC-1α Protein | Rats with low running capacity | 1.0 mg/kg, twice daily | 30 days | Significant Increase | [9] |

| NRF-2 Protein | C2C12 Myotubes | 10 µM | 48 hours | ~1.5-fold | [10] |

| NRF2 mRNA | Human Vascular Endothelial Cells | 10 µM | 48 hours | 1.6-fold | [9][11] |

| TFAM Protein | Rats with low running capacity | 1.0 mg/kg, twice daily | 30 days | Significant Increase | [9] |

| Porin Protein | C2C12 Myotubes | 10 µM | 48 hours | ~1.7-fold | [10] |

| Mitofilin Protein | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant Increase | [8] |

| LKB1 Protein | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant Increase | [8] |

| AMPK Protein | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant Increase | [8] |

| SIRT1 Protein | Senile Mice | 1 mg/kg, twice daily | 15 days | Increased | [12] |

Table 2: Effects of this compound on Mitochondrial Function

| Parameter | Model System | this compound Concentration/Dose | Duration | Observation | Reference | | --- | --- | --- | --- | --- | | Citrate Synthase Activity | Mice (combination with exercise) | Not specified | 8 weeks | Significantly higher than control |[1] | | Cytochrome C Oxidase (CcO) Activity | Mouse Quadriceps (in vitro) | 20 µM | 25 minutes | Significant increase |[1] | | State 3 Respiration (Complex I Substrates) | Mouse Heart Mitochondria | 1 mg/kg | 10 days | Significant increase |[13] | | State 2 Respiration (Pyruvate & Malate) | Rat Heart Mitochondria | 0.18 µg/mL | Acute | ~30% increase |[14] | | Mitochondrial Superoxide Production | Human Vascular Endothelial Cells | 5 µM | Not specified | 32% increase |[9] | | Mitochondrial Superoxide Production | Human Vascular Endothelial Cells | 10 µM | Not specified | 53% decrease |[9] | | Mitochondrial Cristae Abundance | Becker Muscular Dystrophy Patients | 50 mg, twice daily | 8 weeks | Significant increase |[8] | | Mitochondrial Complex I Protein | Senile Mice | 1 mg/kg, twice daily | 15 days | Increased |[12] | | Mitochondrial Complex V Protein | Senile Mice | 1 mg/kg, twice daily | 15 days | Increased |[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's effects on mitochondrial biogenesis and function.

Western Blot Analysis of Mitochondrial Proteins

Objective: To quantify the expression levels of proteins involved in mitochondrial biogenesis and function.

Experimental Workflow:

Protocol:

-

Sample Preparation:

-

For cultured cells, wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tissues, homogenize in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[15]

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., PGC-1α, Nrf2, TFAM, mitochondrial complex subunits) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of genes involved in mitochondrial biogenesis.

Protocol:

-

RNA Extraction:

-

Extract total RNA from cells or tissues using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., Ppargc1a, Nrf2, Tfam), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR using a real-time PCR system with appropriate cycling conditions.[16]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene (e.g., Gapdh, Actb).[16]

-

Seahorse XF Analyzer for Mitochondrial Respiration

Objective: To assess mitochondrial function by measuring the oxygen consumption rate (OCR).

Protocol:

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the cell culture medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injector ports of the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).[17][18]

-

-

Seahorse XF Analysis:

-

Calibrate the instrument and then place the cell culture plate into the Seahorse XF Analyzer.

-

Run the assay, which will sequentially inject the compounds and measure the OCR at different respiratory states (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).[17][19]

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein content.

-

Calculate the key parameters of mitochondrial function based on the changes in OCR after each compound injection.[18]

-

Conclusion

The evidence presented in this technical guide strongly supports the role of this compound as a potent modulator of mitochondrial biogenesis and function. Through the activation of key signaling pathways including PGC-1α/SIRT1, Nrf2, and AMPK, this compound enhances the cellular antioxidant capacity and stimulates the production of new, healthy mitochondria. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound in the context of mitochondrial-related diseases. Further investigation into the long-term effects and optimal dosing strategies of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. (–)–this compound combined with 8 weeks of treadmill exercise is associated with increased angiogenic and mitochondrial signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK-Targeting Effects of (−)-Epicatechin Gallate from Hibiscus sabdariffa Linne Leaves on Dual Modulation of Hepatic Lipid Accumulation and Glycogen Synthesis in an In Vitro Oleic Acid Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (−)‐this compound induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. (−)-Epicatechin stimulates mitochondrial biogenesis and cell growth in C2C12 myotubes via the G-protein coupled estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. researchgate.net [researchgate.net]

- 13. This compound regulation of mitochondrial structure and function is opioid receptor dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Effects of (−)-Epicatechin and Procyanidin B2 on the Respiration of Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

The role of Epicatechin in modulating NF-κB and MAPK signaling pathways

An In-depth Technical Guide to the Role of Epicatechin in Modulating NF-κB and MAPK Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EC), a natural flavanol abundant in foods such as cocoa, tea, and various fruits, has garnered significant scientific interest for its pleiotropic health benefits, particularly its potent anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates two central signaling pathways in cellular inflammatory responses: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling pathways to elucidate the therapeutic potential of this compound in inflammation-driven pathologies.

Modulation of the NF-κB Signaling Pathway by this compound

The NF-κB family of transcription factors is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This event liberates NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.[2][3]

This compound intervenes in this pathway at multiple levels:

-

Inhibition of IKK Activity : Studies have shown that this compound can prevent the phosphorylation of IKKβ, an essential upstream event in the activation cascade.[2] By inhibiting IKK, this compound prevents the subsequent phosphorylation and degradation of IκBα.[2][3]

-

Prevention of IκBα Degradation : By blocking IKK-mediated phosphorylation, this compound stabilizes the IκBα protein, thus preventing the release and nuclear translocation of the NF-κB p65 subunit.[3][4]

-

Inhibition of NF-κB-DNA Binding : Beyond preventing its nuclear translocation, evidence suggests that this compound can directly inhibit the binding of activated NF-κB to its DNA consensus sequence in the nucleus.[2][5][6] This effect appears to be independent of its antioxidant activity.[5][6]

In certain cellular contexts, such as in HepG2 cells, low concentrations of this compound have been observed to induce a transient activation of NF-κB, which is linked to cell survival and antioxidant defense pathways.[3][7][8] This highlights the compound's complex, context-dependent regulatory role.

Caption: this compound's inhibition points in the NF-κB signaling pathway.

Quantitative Data on NF-κB Modulation

| Cell/Animal Model | Stimulus | This compound Concentration | Observed Effect | Quantitative Value | Reference |

| Jurkat T cells | PMA | 8.6 µM | Inhibition of IKKβ phosphorylation | 51% inhibition | [2] |

| Jurkat T cells | PMA | 8.6 µM | Decrease in IL-2 protein levels | 53% decrease | [2] |

| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 0.5-10 µM | Inhibition of NF-κB-DNA binding | 61% increase by TNF-α was prevented | [4] |

| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 0.5-10 µM | Prevention of p65 nuclear transport | Dose-dependent prevention | [4][9] |

| Hodgkin's lymphoma cells | Endogenous | Not specified | Inhibition of NF-κB-DNA binding | Significant inhibition | [5][6] |

| ApoE*3-Leiden mice | Atherogenic Diet | 0.1% w/w in diet | Inhibition of diet-induced NF-κB activity | Significant attenuation | [10][11] |

Key Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is utilized to detect the DNA-binding activity of transcription factors like NF-κB.

-

Nuclear Protein Extraction : 3T3-L1 adipocytes are pre-incubated with this compound (0.5-10 µM) for 4 hours, followed by stimulation with TNF-α (20 ng/ml) for 2 hours.[4] Cells are then harvested, and nuclear extracts are prepared using a hypotonic lysis buffer followed by a high-salt extraction buffer. Protein concentration is determined using a BCA assay.

-

Probe Labeling : A double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction : Nuclear extract protein (5-10 µg) is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, a 50-fold excess of unlabeled probe is added.

-

Electrophoresis : The protein-DNA complexes are resolved on a non-denaturing 6% polyacrylamide gel in 0.5x TBE buffer.

-

Detection : The gel is dried and exposed to an X-ray film or a phosphor screen to visualize the shifted bands corresponding to the NF-κB-DNA complex. Densitometry is used for quantification.[3][4]

Modulation of the MAPK Signaling Pathway by this compound

The MAPK family, comprising primarily extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs, regulates a wide array of cellular processes including inflammation, apoptosis, and proliferation.[12] Inflammatory stimuli lead to the phosphorylation and activation of these kinases, which in turn phosphorylate downstream transcription factors like AP-1 (a dimer of c-Jun/c-Fos), contributing to the inflammatory gene expression profile.[13]

This compound demonstrates significant inhibitory effects on this pathway:

-

Inhibition of JNK, p38, and ERK1/2 Phosphorylation : this compound dose-dependently inhibits the phosphorylation (activation) of all three major MAPK branches in various cell types stimulated with TNF-α or LPS.[4][9][12]

-

Direct Inhibition of p38 Kinase : In vitro kinase assays have confirmed that this compound can directly inhibit purified p38 MAPK.[13] Molecular modeling further suggests that this compound binds to the ATP-binding pocket in the active site of p38α, interacting with key residues like Glu71 and Asp112.[13]

-

Attenuation of Downstream Effects : By blocking MAPK activation, this compound reduces the activation of downstream targets like the transcription factor AP-1 and mitigates the production of inflammatory mediators.[4][13]

Caption: this compound's inhibition of the three primary MAPK signaling cascades.

Quantitative Data on MAPK Modulation

| Cell/Animal Model | Stimulus | This compound Concentration | Observed Effect | Quantitative Value | Reference |

| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 1 µM | Inhibition of ERK1/2 phosphorylation | Complete inhibition | [4] |

| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 1 µM | Inhibition of p38 phosphorylation | Complete inhibition | [4] |

| 3T3-L1 adipocytes | TNF-α (20 ng/ml) | 1 µM | Inhibition of JNK1/2 phosphorylation | 33% inhibition | [4] |

| Human Dermal Fibroblasts | Radiation | Not specified | Inhibition of p-JNK and p-p38 levels | Significant inhibition | [5] |

| C57BL/6 mice | LPS | Not specified | Reduction of p-p38 pathway activation | Substantial reduction | [13] |

| BALB/c mice | LPS | 40 mg/kg | Inhibition of ERK, JNK, p38 phosphorylation | Significant inhibition | [12] |

Key Experimental Protocol: Western Blotting for Phosphorylated Kinases

Western blotting is the standard method for quantifying the activation state of MAPK proteins.

-

Cell Lysis and Protein Quantification : Cells (e.g., 3T3-L1 adipocytes) are pre-treated with this compound for 4 hours and then stimulated with TNF-α for 15 minutes (a typical time point for peak MAPK activation).[4] Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are cleared by centrifugation, and protein concentration is measured.

-

SDS-PAGE : Equal amounts of protein (20-40 µg) per sample are denatured in Laemmli buffer and separated on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting : The membrane is blocked for 1 hour in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the kinases (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK1/2).

-

Detection : After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Normalization : The membrane is stripped and re-probed with antibodies for the total forms of the respective kinases (e.g., anti-total-p38) or a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading and to normalize the phosphoprotein signal.[4][12]

Caption: A generalized workflow for in vitro this compound experiments.

Conclusion and Future Directions

This compound exerts potent anti-inflammatory effects by comprehensively targeting the NF-κB and MAPK signaling pathways. It acts at multiple checkpoints, including the inhibition of upstream kinases like IKK and p38, the prevention of transcription factor nuclear translocation, and the direct inhibition of NF-κB-DNA binding. The quantitative data consistently demonstrate efficacy in the low micromolar range in vitro and at achievable dosages in vivo, highlighting its potential as a therapeutic or nutraceutical agent.